
4-(2-Phenylethyl)-1,4-thiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Phenylethyl)-1,4-thiazepane is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the thiazepane family, which is characterized by a seven-membered ring containing both sulfur and nitrogen atoms. The unique structural features of 4-(2-Phenylethyl)-1,4-thiazepane make it a promising candidate for the development of new drugs with improved efficacy and reduced toxicity.
Wirkmechanismus
The exact mechanism of action of 4-(2-Phenylethyl)-1,4-thiazepane is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism involves the inhibition of certain enzymes involved in the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Another proposed mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
4-(2-Phenylethyl)-1,4-thiazepane has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the production of pro-inflammatory cytokines, leading to a reduction in inflammation. It has also been shown to induce apoptosis in cancer cells, leading to their destruction. Additionally, 4-(2-Phenylethyl)-1,4-thiazepane has been found to have antioxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-Phenylethyl)-1,4-thiazepane in lab experiments is its potential as a novel therapeutic agent for the treatment of various diseases, including cancer and inflammation. However, one limitation is the lack of information on its toxicity and potential side effects, which must be thoroughly investigated before it can be used in clinical settings.
Zukünftige Richtungen
Several future directions for the research on 4-(2-Phenylethyl)-1,4-thiazepane can be identified. One direction involves further investigating its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Another direction involves exploring its potential as a novel anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to thoroughly investigate its toxicity and potential side effects, as well as its pharmacokinetics and pharmacodynamics, to determine its suitability for clinical use.
Synthesemethoden
The synthesis of 4-(2-Phenylethyl)-1,4-thiazepane can be achieved through various methods, including the reaction of 2-phenylethylamine with thioacetic acid and subsequent cyclization. Another method involves the reaction of 2-phenylethylamine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate, which is then cyclized to yield the desired product.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 4-(2-Phenylethyl)-1,4-thiazepane have been explored in various scientific studies. One study investigated its anti-inflammatory activity by measuring its effect on the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells. The results showed that 4-(2-Phenylethyl)-1,4-thiazepane significantly inhibited the production of these cytokines, indicating its potential as an anti-inflammatory agent.
Another study investigated the anticancer activity of 4-(2-Phenylethyl)-1,4-thiazepane by testing its effect on the growth of human breast cancer cells. The results showed that the compound significantly inhibited the growth of these cells, suggesting its potential as a novel anticancer agent.
Eigenschaften
IUPAC Name |
4-(2-phenylethyl)-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-2-5-13(6-3-1)7-9-14-8-4-11-15-12-10-14/h1-3,5-6H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXZFPLTRAJGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

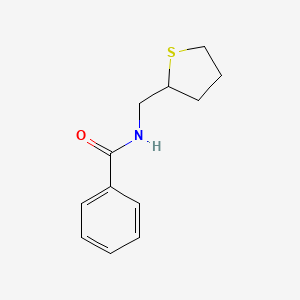
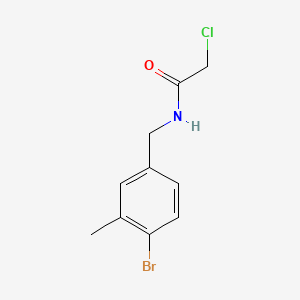
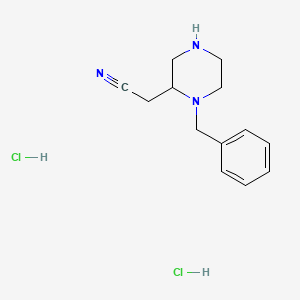

![Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate](/img/structure/B7451748.png)
![Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate](/img/structure/B7451753.png)
![N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide](/img/structure/B7451756.png)
![3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B7451760.png)
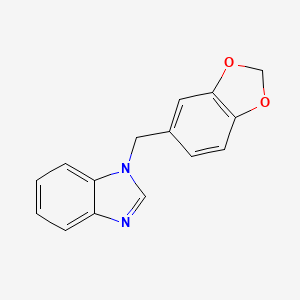

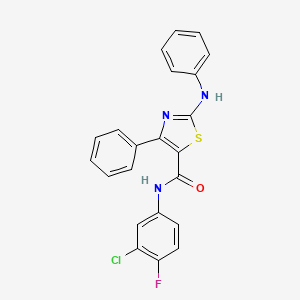
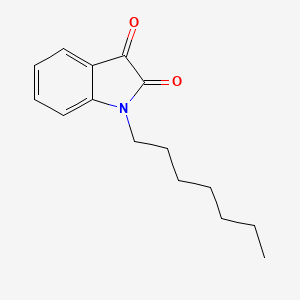

![3-(2,4-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B7451822.png)